Trityl Olmesartan-d6 Medoxomil
Description
Contextualization of Olmesartan (B1677269) Medoxomil and its Chemical Derivatives in Pharmaceutical Sciences
Olmesartan medoxomil is a prodrug that is converted in the body to its active form, olmesartan. nih.govnih.gov It belongs to a class of drugs known as angiotensin II receptor blockers (ARBs) and is widely used for the treatment of hypertension. nih.govsemanticscholar.org The synthesis of olmesartan medoxomil is a multi-step process that often involves the formation of various intermediates and, consequently, potential impurities. semanticscholar.orgresearchgate.netmdpi.comdoaj.org The identification and control of these impurities are critical for ensuring the safety and efficacy of the final pharmaceutical product. semanticscholar.org This has led to extensive research into the synthesis and characterization of olmesartan medoxomil and its derivatives. semanticscholar.orgresearchgate.netmdpi.comdoaj.org
The chemical structure of olmesartan medoxomil features a complex arrangement of an imidazole (B134444) ring, a biphenyl (B1667301) group, and a tetrazole ring. researchgate.net During its synthesis, various related substances can be formed, including olmesartan acid, acetyl impurities, and dehydro olmesartan. semanticscholar.org The study of these derivatives is crucial for developing robust manufacturing processes and analytical methods to ensure the purity of the final active pharmaceutical ingredient (API). semanticscholar.org
Fundamental Significance of Deuterated Analogs in Chemical and Analytical Methodologies
Deuterated analogs, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), are invaluable tools in chemical and analytical sciences. nih.gov This isotopic substitution results in a molecule with a higher mass but nearly identical chemical properties to its non-deuterated counterpart. This subtle difference is the basis for their widespread use in various analytical techniques.
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated compounds serve as ideal internal standards. nih.govresearchgate.net Because they co-elute with the analyte of interest and exhibit similar ionization efficiency, they can correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification. nih.govresearchgate.net The use of a deuterated internal standard is often recommended by regulatory agencies for bioanalytical method validation. nih.govresearchgate.net
Rationale for Comprehensive Chemical Investigation of Trityl-Protected and Deuterated Olmesartan Medoxomil
The specific compound, Trityl Olmesartan-d6 Medoxomil, is a prime example of a molecule designed for a specialized role in pharmaceutical analysis. Its structure is a deliberate combination of features that address the challenges encountered in the synthesis and analysis of olmesartan medoxomil. The investigation of this compound is driven by the need for highly reliable analytical standards and a deeper understanding of the chemical processes involved in drug manufacturing.
The synthesis of complex molecules like olmesartan medoxomil often requires the use of protecting groups to prevent unwanted side reactions. The trityl (triphenylmethyl) group is a bulky protecting group commonly used to protect certain functional groups, such as the tetrazole moiety in the synthesis of sartans. nih.govgoogle.comnih.gov By temporarily blocking this reactive site, other chemical transformations can be carried out on different parts of the molecule. google.comnih.gov
Isotopic labeling with deuterium offers several advantages in chemical research. The increased mass of the deuterated molecule allows for its clear differentiation from the non-labeled compound in mass spectrometry. nih.gov This is particularly useful in pharmacokinetic studies to trace the metabolic fate of a drug and in bioanalytical methods for accurate quantification. nih.govresearchgate.net
The synthesis of this compound provides a stable, isotopically labeled version of a key intermediate in the production of olmesartan medoxomil. This makes it an excellent internal standard for monitoring the levels of trityl olmesartan medoxomil during the manufacturing process and in studies of related impurities. pharmaffiliates.comorbit.com The characterization of such labeled compounds is essential to confirm the position and extent of deuterium incorporation. semanticscholar.org
Detailed Research Findings
The chemical properties of this compound and its non-deuterated counterpart are summarized in the table below. The primary application of the deuterated compound is as an internal standard in analytical assays. caymanchem.com
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Primary Application |
|---|---|---|---|
| This compound | C48H38D6N6O6 | 806.94 | Internal standard in analytical assays |
| Trityl Olmesartan Medoxomil | C48H44N6O6 | 800.9 | Intermediate in the synthesis of Olmesartan Medoxomil |
The synthesis of olmesartan medoxomil and its impurities has been extensively studied, with detailed characterization using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). semanticscholar.orgresearchgate.netsemanticscholar.orgumich.edu For instance, 1H NMR spectroscopy is used to confirm the structure of the synthesized compounds, with specific chemical shifts corresponding to the different protons in the molecule. semanticscholar.orgumich.edu Mass spectrometry provides information on the molecular weight and fragmentation pattern, which is crucial for identifying the compound and its metabolites or impurities. semanticscholar.orgnih.govumich.edu The development of reliable analytical methods, often employing deuterated internal standards, is essential for ensuring the quality and consistency of the final drug product. nih.govresearchgate.net
Properties
Molecular Formula |
C₄₈H₃₈D₆N₆O₆ |
|---|---|
Molecular Weight |
806.94 |
Synonyms |
4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2’-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid (5-Methyl-2-oxo_x000B_-1,3-dioxol-4-yl)methyl Ester; |
Origin of Product |
United States |
Strategic Synthetic Methodologies for Trityl Olmesartan D6 Medoxomil
Retrosynthetic Analysis and Design of Deuterated Olmesartan (B1677269) Medoxomil Derivatives
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach is fundamental in designing a viable synthetic route.
The retrosynthetic strategy for Trityl Olmesartan-d6 Medoxomil identifies several key disconnections. The primary disconnection points are the ester linkage of the medoxomil group and the bond connecting the imidazole (B134444) ring to the biphenyl (B1667301) moiety. cbijournal.com This leads to three main building blocks: a deuterated imidazole derivative, a biphenyl-tetrazole component, and the medoxomil side chain. cbijournal.com
The "d6" designation in this compound indicates the presence of six deuterium (B1214612) atoms. Strategic placement of these isotopic labels is crucial. Often, deuterium is incorporated into metabolically labile positions to study the kinetic isotope effect, which can provide insights into the drug's metabolic pathways. For Olmesartan, the deuterium atoms are typically introduced on the 1-hydroxy-1-methylethyl (B12665419) group of the imidazole ring. This specific deuteration can be achieved by using deuterated starting materials or through hydrogen-deuterium exchange reactions on a suitable precursor. nih.gov Careful planning is essential to prevent isotopic scrambling and ensure high isotopic purity of the final compound. nih.gov
Detailed Synthetic Pathways to this compound
The synthesis of this compound is a convergent process where the key deuterated fragments are synthesized separately and then coupled together.
The synthesis of the deuterated imidazole core is a critical step. This often starts with a simpler, non-deuterated imidazole derivative which then undergoes a specific deuteration reaction. For instance, acid-catalyzed hydrogen-deuterium exchange can be employed to introduce deuterium atoms at the desired positions.
The synthesis of the trityl-protected biphenyl-tetrazole component typically involves the reaction of a biphenyl nitrile with an azide (B81097) source, followed by protection of the resulting tetrazole with a trityl group. discoveryjournals.org The other key building block, medoxomil chloride, is synthesized separately and introduced in a later step. nih.gov
A one-pot, three-component assembly has been developed for the synthesis of Trityl Olmesartan Medoxomil, starting from commercially available ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole, and 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (B1353921) intermediates. nih.gov This efficient process can be adapted for the deuterated analogue.
| Precursor/Building Block | Typical Starting Materials | Key Reaction Type | Reference |
| Deuterated Imidazole Derivative | Non-deuterated imidazole precursor | Hydrogen-Deuterium Exchange | |
| Trityl Biphenyl Tetrazole | Biphenyl nitrile, Azide source, Trityl chloride | Cycloaddition, Protection | discoveryjournals.org |
| Medoxomil Chloride | Dihydroxyacetone, Phosgene derivatives | Cyclization, Chlorination | nih.gov |
The introduction of the trityl (triphenylmethyl) group is a crucial step to protect the acidic proton of the tetrazole ring, preventing unwanted side reactions during subsequent synthetic transformations. google.com
The trityl group is selectively introduced onto the tetrazole nitrogen. google.commdpi.com This reaction is typically carried out using trityl chloride in the presence of a base. google.com The choice of base and solvent is critical to ensure selectivity and high yield. While the hydroxyl group on the imidazole ring is also potentially reactive, the tetrazole nitrogen is more acidic and therefore more readily deprotonated and subsequently alkylated by the bulky trityl group.
| Reaction | Reagents and Conditions | Key Outcome | Reference |
| Tritylation of Tetrazole | Trityl chloride, Base (e.g., K2CO3, DBU), Solvent (e.g., DMF, Acetone) | Selective protection of the N-2 position of the tetrazole ring | mdpi.comgoogle.comnih.gov |
| Coupling Reaction | Deuterated imidazole, Trityl biphenyl bromide, Base, Polar aprotic solvent | Formation of the core structure of Trityl Olmesartan | google.com |
| Esterification | Trityl Olmesartan acid, Medoxomil chloride, Base | Introduction of the medoxomil ester group | semanticscholar.org |
Table of Compounds
Formation of the Medoxomil Ester Linkage in Deuterated Intermediates
The final esterification step to introduce the medoxomil group is critical for obtaining the target compound. This reaction involves the coupling of the deuterated trityl olmesartan intermediate with a medoxomil synthon, typically 4-chloromethyl-5-methyl-1,3-dioxol-2-one.
The process begins with the hydrolysis of the corresponding deuterated ethyl ester intermediate, Trityl Olmesartan-d6 Ethyl Ester, using an alkali metal hydroxide (B78521) like sodium hydroxide or lithium hydroxide to form the trityl olmesartan-d6 salt. nih.govdiscoveryjournals.org This salt is often generated and used in situ without isolation due to its instability. cbijournal.com The subsequent esterification is an Sɴ2 reaction where the carboxylate salt attacks the electrophilic carbon of 4-chloromethyl-5-methyl-1,3-dioxol-2-one. nih.gov This reaction is typically performed in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) in the presence of a base like potassium carbonate. nih.govdiscoveryjournals.org The addition of sodium iodide (NaI) as a catalyst has been shown to be advantageous, as it can minimize ester hydrolysis and detritylation side reactions, thereby improving the yield and purity of the final product. nih.gov
Integration of Deuteration and Protecting Group Strategies
The synthesis of this compound requires a seamless integration of the deuterium labeling with the protecting group strategy. The deuterium atoms are typically introduced early in the synthesis, starting with a deuterated precursor for the imidazole moiety, such as ethyl 4-(1-hydroxy-1-methylethyl-d6)-2-propylimidazole-5-carboxylate. The "d6" designation indicates that the two methyl groups on the hydroxypropyl side chain are fully deuterated.
The trityl (triphenylmethyl) group serves as a crucial protecting group for the tetrazole ring. nih.gov It is introduced by reacting the appropriate biphenyl tetrazole precursor with trityl chloride. This protection is vital to prevent N-alkylation at the tetrazole ring during the subsequent coupling reaction with the imidazole derivative. nih.govgoogle.com The bulky trityl group ensures that the alkylation occurs regioselectively on the desired nitrogen of the imidazole ring. nih.gov Studies have confirmed that the trityl group selectively protects the N-2 position of the tetrazole ring. nih.govnih.govresearchgate.net The deuterium-labeled side chain on the imidazole ring is stable under the conditions required for both the introduction of the trityl group and its eventual removal. The deprotection step, which yields Olmesartan-d6 Medoxomil, is typically achieved through acid-catalyzed hydrolysis, for instance, by using aqueous acetic acid, which cleaves the trityl group to form triphenylmethanol. nih.govrasayanjournal.co.in
Reaction Optimization and Process Scale-Up Considerations
For the synthesis to be viable on an industrial scale, reaction optimization and process scale-up are essential considerations. This involves careful selection of solvents and catalysts, and precise control over reaction parameters to maximize yield and purity while ensuring the process is cost-effective and efficient. cbijournal.comnih.gov
Solvent System Selection and Optimization
For the initial N-alkylation step, polar aprotic solvents are preferred. N,N-Dimethylacetamide (DMAc) and N,N-dimethylformamide (DMF) are commonly used as they effectively dissolve the reactants and facilitate the reaction, often in the presence of a base like potassium carbonate. nih.govgoogle.com In some optimized processes, toluene (B28343) has been used in conjunction with a phase-transfer catalyst. cbijournal.com For the hydrolysis and subsequent esterification to form the medoxomil ester, a mixture of tetrahydrofuran (B95107) (THF) and ethanol (B145695) has been utilized. nih.gov The table below summarizes the solvent systems employed in the synthesis. nih.govcbijournal.comgoogle.com
| Reaction Step | Solvent(s) | Purpose |
| N-Alkylation | N,N-Dimethylacetamide (DMAc), Toluene | Reaction medium, solubilizes reactants |
| Hydrolysis | Tetrahydrofuran (THF), Ethanol, Water | Reaction medium for saponification |
| Esterification | N,N-Dimethylformamide (DMF), DMAc | Reaction medium for medoxomil coupling |
| Purification | Acetonitrile (B52724), Acetone (B3395972), Ethyl Acetate (B1210297) | Crystallization and removal of impurities |
Catalyst Selection and Reaction Kinetics in Multicomponent Assemblies
The efficiency of the synthesis is significantly enhanced by the use of appropriate catalysts. In multicomponent or one-pot syntheses, catalysts play a pivotal role in controlling reaction rates and minimizing the formation of byproducts. nih.gov
During the N-alkylation of the imidazole derivative, a phase-transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide (TBAB) can be employed, particularly when using a less polar solvent like toluene. discoveryjournals.orgcbijournal.com The PTC facilitates the transfer of the base into the organic phase, accelerating the reaction. For the esterification step where the medoxomil moiety is introduced, the addition of a catalytic amount of potassium iodide is a common strategy to improve reaction kinetics and yield. google.com The development of one-pot, three-component assembly processes, which combine the alkylation, hydrolysis, and esterification steps, provides an average yield of 72-75% over the three steps on a large scale, demonstrating high efficiency. nih.gov
| Catalyst | Reaction Step | Function | Impact |
| Potassium Carbonate (K₂CO₃) | N-Alkylation, Esterification | Base | Facilitates nucleophilic substitution |
| Tetrabutylammonium Bromide (TBAB) | N-Alkylation | Phase-Transfer Catalyst | Improves reaction rate in biphasic systems discoveryjournals.orgcbijournal.com |
| Sodium Iodide (NaI) | Esterification | Catalyst | Minimizes side reactions and improves yield nih.gov |
Control of Regioselectivity and Stereochemistry during Synthesis
A significant challenge in the synthesis of olmesartan analogues is the control of regioselectivity. The alkylation of the imidazole ring can potentially occur at different nitrogen atoms, leading to the formation of regioisomeric impurities. nih.gov Optimization of reaction conditions, including the choice of base, solvent, and temperature, is crucial to direct the alkylation to the desired position and achieve high regioselectivity. semanticscholar.org The use of specific bases and solvents can influence the tautomeric equilibrium of the imidazole ring, thereby favoring the formation of one regioisomer over the other.
Another aspect of regioselectivity is the site of tritylation on the tetrazole ring. While two regioisomers are possible, extensive analytical work using single-crystal X-ray diffraction has definitively shown that the trityl group is attached to the N-2 nitrogen atom of the tetrazole ring in the key intermediates. nih.govnih.gov This finding is critical as it confirms the structure of the intermediates and the final product. The synthesis of this compound does not involve the creation of new chiral centers, so stereocontrol is not a primary issue, but control over the formation of regioisomers is paramount for the purity of the final compound.
Purification Techniques for Synthesized this compound
The final step in obtaining a high-purity active pharmaceutical ingredient intermediate is purification. For this compound, the primary purification method is crystallization, as column chromatography is generally considered impractical and not cost-effective for large-scale industrial production. nih.govdiscoveryjournals.orggoogle.com
Various solvent systems have been optimized for the crystallization of crude trityl olmesartan medoxomil. One effective method involves dissolving the crude product in ethyl acetate, followed by the addition of anti-solvents such as isopropyl acetate and methanol (B129727), and then chilling the mixture to induce precipitation of the purified product. google.com This technique has been shown to yield the compound with a purity of over 99% by HPLC. google.com Another established purification process uses acetonitrile, which is particularly effective at removing dehydration-related impurities. cbijournal.com A patented method describes the use of a mixed solvent system of a sodium carbonate solution and acetonitrile, followed by cooling crystallization. google.comgoogle.com This approach is reported to be highly efficient for removing acidic impurities, with the final product achieving a purity of 99.6% by HPLC. google.com
| Purification Method | Solvent System | Key Impurities Removed | Reported Purity |
| Recrystallization | Ethyl Acetate / Isopropyl Acetate / Methanol | General process-related impurities | > 99% google.com |
| Crystallization | Acetonitrile | Dehydration impurities cbijournal.com | 99.6% cbijournal.com |
| Cooling Crystallization | Sodium Carbonate (aq) / Acetonitrile | Acidic impurities google.com | 99.6% google.com |
| Recrystallization | Acetone / Water | General process-related impurities | 96.3% google.com |
Chromatographic Purification Methods
Chromatographic techniques are frequently employed, particularly in earlier synthetic routes or for laboratory-scale purification, to achieve high levels of purity for olmesartan intermediates. nih.govquickcompany.in Flash column chromatography is a common method used to purify the tritylated intermediates. nih.gov The choice of the stationary and mobile phases is crucial for effective separation.
Research findings on the purification of related olmesartan intermediates demonstrate the utility of column chromatography. For instance, various solvent systems have been successfully used to isolate impurities and intermediates, which is indicative of the methods applicable to this compound. semanticscholar.orgresearchgate.net High-Performance Liquid Chromatography (HPLC) is also a key analytical tool to assess the purity of the compound after purification, with reports indicating purities of over 99% being achievable. google.com
| Chromatography Type | Stationary Phase | Mobile Phase (Eluent) | Target Compound/Intermediate | Reference |
|---|---|---|---|---|
| Flash Column Chromatography | Silica Gel | Ethyl Acetate / Hexane (1:2) | Trityl Olmesartan Ethyl Ester | nih.gov |
| Column Chromatography | Silica Gel | 30% Ethyl Acetate in Hexane | N-alkylated imidazole derivative | semanticscholar.org |
| Column Chromatography | Silica Gel | 10% Methanol in Dichloromethane | Olmesartan Impurity 8 | researchgate.net |
| Column Chromatography | Silica Gel | 20% Ethyl Acetate in Hexane | Olmesartan Impurity 13 | researchgate.net |
While effective, large-scale chromatographic purification can be cumbersome and costly for industrial production. nih.govquickcompany.in Therefore, modern and commercially viable processes often seek to minimize or eliminate the need for column chromatography by optimizing reaction conditions and relying on robust crystallization and isolation procedures. quickcompany.in
Crystallization and Isolation Procedures
Crystallization is the cornerstone of purification for Trityl Olmesartan Medoxomil on an industrial scale. This step effectively removes impurities and allows for the isolation of the intermediate as a high-purity crystalline solid. The process typically involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then inducing crystallization by cooling, adding an anti-solvent, or adjusting the pH. nih.govgoogle.com
Several solvent systems have been documented for the crystallization and purification of Trityl Olmesartan Medoxomil and its precursors. Early methods utilized solvents such as diisopropyl ether, hexane, and ethyl acetate, or mixtures thereof. nih.gov A patented process describes dissolving crude Trityl Olmesartan Medoxomil in ethyl acetate, concentrating the solution, and then adding isopropyl acetate and methanol at a reduced temperature (0-5°C) to precipitate the pure compound, achieving a purity of over 99% by HPLC. google.com Another innovative approach involves dissolving the crude intermediate in a mixed solution of aqueous sodium carbonate and acetonitrile, followed by cooling crystallization. google.com This method is reported to be highly effective, increasing purity from approximately 80% to as high as 99.6%, and is suitable for large-scale production due to its simplicity and the recyclability of the solvent. google.com
The isolation of the purified solid is typically achieved by filtration, followed by washing with a cold solvent to remove residual impurities, and finally drying under reduced pressure. nih.govgoogle.com For example, a process details cooling a slurry of the product to 0–5°C, stirring for 30 minutes, followed by filtration and drying to yield a white powder. nih.gov
| Crude Material | Solvent(s) | Procedure Highlights | Resulting Purity | Reference |
|---|---|---|---|---|
| Trityl Olmesartan Medoxomil | Ethyl Acetate, Isopropyl Acetate, Methanol | Dissolve in ethyl acetate, distill, chill to 0-5°C, add isopropyl acetate and methanol. | > 99% | google.com |
| Trityl Olmesartan Medoxomil | Sodium Carbonate Solution, Acetonitrile | Dissolve in mixed solvent, cool to 5-10°C for 4 hours. | 99.5% | google.com |
| Trityl Olmesartan Medoxomil | Acetone, Acetonitrile | Triturate with acetone at 0-5°C, then recrystallize from acetonitrile (dissolve at 75-80°C, cool to 25-35°C). | 99.6% | cbijournal.com |
| Trityl Olmesartan Ethyl Ester | Diisopropyl ether, Hexane, Ethyl Acetate | Crystallization from single or mixed solvents. | Acceptable Purity | nih.gov |
These strategic purification methods are essential for producing this compound that meets the stringent quality requirements for the synthesis of pharmaceutical-grade Olmesartan Medoxomil.
Advanced Structural Elucidation and Characterization of Trityl Olmesartan D6 Medoxomil in Synthetic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic and Structural Integrity Confirmation
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering unparalleled information about the chemical environment of individual atoms. For isotopically labeled compounds like Trityl Olmesartan-d6 Medoxomil, a combination of NMR experiments is employed to verify the molecular framework and confirm the precise location and extent of deuterium (B1214612) incorporation.
Deuterium NMR (²H NMR) for Quantification of Deuterium Incorporation
Deuterium NMR (²H NMR) serves as a direct method to observe the deuterium nuclei within a molecule. wikipedia.org This technique is instrumental in verifying the success of the deuteration process. magritek.com For this compound, the six deuterium atoms are located on the two methyl groups of the 4-(2-hydroxypropan-2-yl) moiety. A ²H NMR spectrum would exhibit a distinct signal corresponding to these deuterons, confirming their presence in the expected chemical environment.
Furthermore, quantitative ²H NMR can be employed to determine the isotopic enrichment at the labeled sites. nih.govacs.org By integrating the deuterium signal against a certified reference standard, the precise level of deuterium incorporation can be calculated, ensuring the isotopic purity of the batch. This is a critical quality control step, as incomplete deuteration would result in a mixture of isotopologues.
Proton NMR (¹H NMR) for Non-Deuterated Sites and Purity Assessment
Proton NMR (¹H NMR) is utilized to analyze the structure of the non-deuterated portions of the molecule and to assess chemical purity. nist.govnih.govacs.org The ¹H NMR spectrum of this compound would display signals corresponding to all hydrogen atoms, except for those replaced by deuterium. A key confirmation of successful labeling is the marked reduction or complete absence of the singlet corresponding to the two methyl groups of the hydroxypropyl side chain, which would be prominent in the spectrum of the non-labeled analogue.
The remaining signals, from the propyl chain, the imidazole (B134444) ring, the biphenyl (B1667301) system, the medoxomil ester, and the trityl protecting group, must be consistent with the expected structure. The chemical shifts and coupling patterns provide a detailed fingerprint of the molecule. Additionally, the integration of these signals allows for the quantification of any residual protonated impurities or starting materials. researchgate.net
Table 1: Expected ¹H NMR Chemical Shifts for this compound (Note: Based on typical values for Olmesartan (B1677269) derivatives in a suitable deuterated solvent like DMSO-d6. The signal for the C(CD₃)₂OH protons at ~1.4-1.5 ppm in the non-labeled compound would be absent.)
| Functional Group | Approximate Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |
| Trityl Group (Ph₃C-) | 7.10 - 7.50 | Multiplet | 15H |
| Biphenyl Group | 7.00 - 7.70 | Multiplet | 8H |
| Imidazole-CH₂ | ~5.50 | Singlet | 2H |
| Medoxomil-CH₂ | ~5.10 | Singlet | 2H |
| Propyl-CH₂ | ~2.60 | Triplet | 2H |
| Medoxomil-CH₃ | ~2.10 | Singlet | 3H |
| Propyl-CH₂ | ~1.60 | Sextet | 2H |
| Propyl-CH₃ | ~0.90 | Triplet | 3H |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation
Carbon-13 NMR (¹³C NMR) provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the complete carbon skeleton. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, carbonyl, etc.) and its local electronic environment.
In the ¹³C NMR spectrum of the deuterated compound, the carbons directly bonded to deuterium atoms (the -CD₃ groups) will exhibit characteristic changes. Due to the spin (I=1) of deuterium, these carbon signals appear as multiplets (typically a 1:1:1 triplet for a CD group, and a more complex multiplet for a CD₃ group) in a proton-decoupled spectrum. Furthermore, the presence of deuterium causes a slight upfield shift in the resonance of the attached carbon, known as a deuterium isotope effect, which provides further evidence of successful labeling.
Multi-dimensional NMR Techniques for Complex Structure Assignment
For a molecule as complex as this compound, one-dimensional NMR spectra can have overlapping signals. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous signal assignment. synthinkchemicals.com
COSY experiments reveal proton-proton coupling networks, helping to trace the connectivity within spin systems, such as the propyl chain and the aromatic rings.
HSQC spectra correlate proton signals with their directly attached carbon atoms, allowing for the definitive assignment of carbon resonances.
HMBC spectra show correlations between protons and carbons over two or three bonds. This is particularly valuable for connecting different fragments of the molecule, for instance, confirming the attachment of the medoxomil group to the imidazole carboxylate and the trityl group to the tetrazole ring. researchgate.net
Together, these techniques provide a comprehensive and unequivocal confirmation of the molecular structure of this compound.
Mass Spectrometry (MS) for Molecular Weight and Isotopic Abundance Verification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing precise molecular weight information and elemental composition. synthinkchemicals.com It is a critical tool for verifying the identity of this compound and confirming its isotopic labeling. The use of deuterated internal standards is crucial for accuracy in mass spectrometry-based quantitative analysis. clearsynth.comscioninstruments.comwisdomlib.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. mdpi.com This precision allows for the determination of the elemental formula of a compound with a high degree of confidence.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₄₈H₃₈D₆N₆O₆ |
| Nominal Mass | 807 Da |
| Average Molecular Weight | 806.94 g/mol pharmaffiliates.com |
| Calculated Monoisotopic Mass | 806.3699 Da |
| Expected Ion (e.g., [M+H]⁺) | 807.3772 m/z |
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a critical tool for the structural confirmation of synthetic intermediates like this compound. By analyzing the fragmentation pattern, researchers can verify the molecular weight and confirm the presence of key structural motifs within the molecule. In electrospray ionization mass spectrometry (ESI-MS), the molecule is typically observed as a protonated molecular ion [M+H]⁺. For Trityl Olmesartan Medoxomil (C₄₈H₄₄N₆O₆), the expected m/z for the [M+H]⁺ ion is approximately 801.9. cbijournal.com For its deuterated analog, this compound (C₄₈H₃₈D₆N₆O₆), this value shifts to approximately 807.9, confirming the incorporation of the six deuterium atoms. pharmaffiliates.com
Other significant fragmentation pathways would likely include:
Loss of the Medoxomil side chain: Cleavage could occur at the ester linkage, leading to the loss of the (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol group.
Cleavage within the biphenyl structure: Fragmentation of the bond connecting the two phenyl rings.
Sequential loss of small molecules: Such as carbon dioxide (CO₂) from the medoxomil ring or loss of the propyl group from the imidazole ring.
By analyzing the masses of these fragment ions, scientists can piece together the molecular structure, confirming that the synthesis has yielded the correct compound before proceeding to subsequent reaction steps.
Isotope Dilution Mass Spectrometry (IDMS) Principles for Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for highly accurate and precise quantification of chemical compounds. nih.gov The fundamental principle of IDMS involves the use of an isotopically labeled version of the analyte as an internal standard. researchgate.net In this context, this compound serves as the ideal internal standard for quantifying its non-labeled counterpart, Trityl Olmesartan Medoxomil, or the final active pharmaceutical ingredient, Olmesartan Medoxomil, in various samples. pharmaffiliates.com
The workflow for quantification using IDMS is as follows:
Spiking: A precisely known amount of the isotopically labeled standard (this compound) is added to the sample containing an unknown quantity of the non-labeled analyte. nih.gov
Equilibration: The labeled standard and the native analyte are thoroughly mixed to ensure they are indistinguishable during sample preparation and analysis.
Analysis: The mixture is analyzed using a mass spectrometer, typically coupled with a chromatographic separation technique like HPLC (LC-MS). The instrument measures the signal intensity for the molecular ions of both the labeled (e.g., m/z ~807.9) and non-labeled (e.g., m/z ~801.9) compounds.
Quantification: The concentration of the native analyte is calculated from the measured ratio of the two isotopic forms.
The key advantage of IDMS is its ability to correct for analyte loss during sample preparation and instrumental analysis. researchgate.net Since the labeled standard has nearly identical chemical and physical properties to the analyte, any loss that occurs will affect both compounds equally, leaving their ratio unchanged. This results in exceptionally high accuracy and reproducibility, making it a definitive method for quantification in synthetic research and quality control. nih.govmdpi.com
Spectroscopic and Diffraction Techniques for Solid-State Characterization
The solid-state properties of synthetic intermediates are crucial as they can influence reactivity, stability, and purity. Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional atomic arrangement of a crystalline solid.
In the context of Trityl Olmesartan Medoxomil synthesis, SCXRD studies have yielded critical structural insights. Research on the key intermediate, N-tritylolmesartan medoxomil, has revealed that the bulky trityl protecting group is attached to the N-2 position of the tetrazole ring. mdpi.com This was a significant finding, as many representations in scientific literature had previously depicted it incorrectly at the N-1 position. This unambiguous structural determination is vital for understanding reaction mechanisms and potential side reactions during the deprotection step to form Olmesartan Medoxomil. mdpi.com The precise knowledge of the molecular structure in the solid state, as provided by SCXRD, is indispensable for process optimization and ensuring the correct isomeric product is carried forward in the synthesis. mdpi.com
Chromatographic Purity Assessment of Synthetic Batches
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of synthetic batches of Trityl Olmesartan Medoxomil and for identifying and quantifying any process-related impurities. cbijournal.comorbit.com A validated, stability-indicating HPLC method is essential to ensure that the intermediate meets the stringent quality requirements before being used in the final synthesis step. srce.hr
Reverse-phase HPLC (RP-HPLC) is typically employed for this analysis. The method generally utilizes a C18 stationary phase column and a mobile phase consisting of a mixture of organic solvents, such as acetonitrile (B52724) and methanol (B129727), and an aqueous buffer. srce.hrresearchgate.net Detection is commonly performed using an ultraviolet (UV) absorptiometer at a wavelength where the analyte and potential impurities have strong absorbance, for instance, 250 nm. orbit.com
This technique allows for the separation of Trityl Olmesartan Medoxomil from various impurities, including:
Unreacted starting materials.
Byproducts from the tritylation and esterification reactions. orbit.com
Degradation products, such as dehydration impurities. cbijournal.comorbit.com
Related substances like Olmesartan acid impurity and Olmesartan methyl ester impurity. cbijournal.comsemanticscholar.org
The purity of synthetic batches is often found to be high, with typical HPLC purity reported at 99.6% or greater. cbijournal.com The method is sensitive enough to control specific impurities to very low levels, often below the 0.15% threshold required by regulatory standards like the International Council for Harmonisation (ICH). cbijournal.com
Below are representative data from the purity assessment of different batches of Trityl Olmesartan Medoxomil using HPLC.
| Batch Number | Purity of Trityl Olmesartan Medoxomil (%) | Trityl Olmesartan Content (%) | Trityl Olmesartan Medoxomil Dehydrate Content (%) |
|---|---|---|---|
| 1 | 99.78 | 0.06 | 0.05 |
| 2 | 99.82 | 0.05 | 0.04 |
| 3 | 99.75 | 0.07 | 0.06 |
This rigorous chromatographic analysis ensures the quality and consistency of each synthetic batch, which is critical for the successful and reproducible manufacturing of the final pharmaceutical product.
Based on a comprehensive review of the available scientific literature, it is not possible to provide a detailed article on the chemical stability and degradation pathways specifically for the compound This compound .
The existing body of research focuses extensively on the active pharmaceutical ingredient, Olmesartan Medoxomil . While numerous studies detail the forced degradation of Olmesartan Medoxomil under various stress conditions—such as hydrolysis, oxidation, photolysis, and thermal stress—this information cannot be accurately extrapolated to its deuterated and trityl-protected analogue.
This compound is identified as a labeled intermediate in the synthesis of Olmesartan Medoxomil. pharmaffiliates.compharmaffiliates.com The presence of the bulky trityl protecting group and the deuterium labels would significantly alter the chemical stability and degradation profile of the molecule compared to the final drug substance. Therefore, presenting degradation data from Olmesartan Medoxomil would be scientifically inaccurate and speculative for this compound.
No specific studies detailing the hydrolytic, oxidative, photolytic, or thermal stability of this compound, nor the chromatographic isolation and structural elucidation of its specific degradants, were found in the provided search results. Consequently, the requested article, which must strictly focus on this specific compound, cannot be generated with the required scientific accuracy and adherence to the provided outline.
Chemical Stability and Degradation Pathways of Trityl Olmesartan D6 Medoxomil
Identification and Structural Elucidation of Degradation Products and Impurities
Spectroscopic Characterization of Degradation Products
The structural elucidation of degradation products formed under stress conditions is accomplished using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is used to separate the degradation products, while mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are employed for their characterization. ajpaonline.comresearcher.life
Under basic hydrolysis conditions, the principal degradation product of Olmesartan (B1677269) Medoxomil is Olmesartan acid, formed by the cleavage of the medoxomil ester. nih.govsemanticscholar.org Spectroscopic analysis supports this identification. For instance, LC-MS/MS analysis can confirm the molecular weight and fragmentation pattern consistent with Olmesartan acid. ajpaonline.comresearcher.life Studies on Olmesartan acid derived from chlorination processes have identified numerous byproducts, which were characterized using NMR and mass spectrometry to determine their precise structures. mdpi.com
The table below summarizes key degradation products identified in forced degradation studies of the parent compound, Olmesartan Medoxomil.
| Degradation Product | Stress Condition | Spectroscopic Characterization Methods | Key Findings |
|---|---|---|---|
| Olmesartan Acid | Acid, Base Hydrolysis | HPLC-MS, NMR, IR | Identified as the major degradant resulting from the hydrolysis of the medoxomil ester. nih.govajpaonline.comsemanticscholar.org |
| Impurity-1 (m/z 447.213) | Acid, Base, Peroxide Stress | Mass Spectrometry | Identified in forced degradation studies of Olmesartan Medoxomil. researchgate.net |
| Impurity-2 (m/z 461.229) | Acid, Base, Peroxide Stress | Mass Spectrometry | Characterized during stress testing of the parent drug. researchgate.net |
| Impurity-3 (m/z 463.208) | Acid, Base, Peroxide Stress | Mass Spectrometry | Isolated and identified via mass spectrometry. researchgate.net |
Mechanistic Postulations of Degradation Pathways
The degradation of Trityl Olmesartan-d6 Medoxomil is primarily governed by the chemical reactivity of its functional groups, particularly the medoxomil ester and the trityl protecting group.
Ester Hydrolysis Kinetics and Factors Influencing Rate
The medoxomil ester of Olmesartan is a prodrug designed to be hydrolyzed in vivo to release the active olmesartan moiety. nih.govresearchgate.net This inherent susceptibility to hydrolysis is a key factor in its chemical stability. The hydrolysis is rapid and significantly influenced by pH. nih.govplos.org
Kinetic studies on Olmesartan Medoxomil demonstrate that the aqueous hydrolysis follows a zero-order kinetic model. nih.govplos.org The rate of hydrolysis is pH-dependent, increasing as the pH moves from acidic to neutral conditions. nih.govnih.gov This suggests that both specific acid and specific base catalysis, as well as neutral water-mediated hydrolysis, contribute to the degradation process. The lability of the ester bond is a critical factor, and its cleavage represents the most significant degradation pathway under aqueous conditions. plos.org
| pH Condition | Relative Hydrolysis Rate | Kinetic Model |
|---|---|---|
| pH 1.2 | Slowest | Zero-order nih.govplos.org |
| pH 3.5 | Faster than pH 1.2 | Zero-order nih.govplos.org |
| pH 4.6 | Fastest | Zero-order nih.govplos.org |
| pH 6.0 | Fastest (similar to pH 4.6) | Zero-order nih.govplos.org |
Role of the Trityl Group in Stability and Cleavage
The trityl (triphenylmethyl) group serves as a crucial protecting group for the tetrazole moiety during the synthesis of Olmesartan Medoxomil. nih.govnbinno.com Its bulky nature prevents unwanted side reactions at the tetrazole nitrogen atoms in the preceding synthetic steps. nih.gov
Crucially, single-crystal X-ray diffraction (SCXRD) studies have revealed that the trityl group is attached to the N-2 position of the tetrazole ring, not the N-1 position as was widely reported previously. researchgate.netnih.gov This specific isomeric attachment governs the stability and reactivity of the intermediate. The N-2 position is maintained throughout the synthesis until the final deprotection step. nih.gov
The cleavage of the trityl group is the final step to yield Olmesartan Medoxomil. nih.gov This deprotection is typically achieved under acidic conditions, for example, by using aqueous acetic acid. nih.govgoogle.com The stability of the trityl group is therefore pH-dependent; it is stable under the basic or neutral conditions used in earlier steps (e.g., ester hydrolysis and subsequent alkylation) but is labile in acid. nih.govnih.gov Premature or undesired detritylation during synthesis is a source of significant impurities, as the unprotected tetrazole can undergo adverse alkylation reactions. nih.govnih.gov
Impurity Profiling in Relation to Synthetic Process Development
The impurity profile of Olmesartan Medoxomil is intrinsically linked to its synthetic route, which involves the N-alkylation of an imidazole (B134444) derivative, saponification, esterification with a medoxomil moiety to form Trityl Olmesartan Medoxomil, and a final deprotection step. nih.gov Each stage presents the potential for the formation of specific process-related impurities. semanticscholar.orgresearchgate.netmdpi.com
Key impurities can arise from several sources:
Incomplete reactions: Unreacted starting materials or intermediates. nih.gov
Side reactions: Such as ester hydrolysis of the starting materials or premature detritylation. nih.gov
Degradation: Formation of products like Olmesartan acid via hydrolysis. semanticscholar.org
Alternative reaction pathways: Alkylation at different positions, leading to regioisomeric impurities. nih.govmdpi.com
For example, during the N-alkylation step to produce Trityl Olmesartan Ethyl Ester (a precursor to Trityl Olmesartan Medoxomil), impurities can form via ester hydrolysis and detritylation of the starting materials or the product. nih.gov A critical step is the conversion of the hydrolyzed trityl olmesartan acid to the medoxomil ester. If any detritylation occurs during the preceding basic hydrolysis step, the resulting unprotected olmesartan acid can react with the medoxomil chloride to form dimedoxomil impurities, where both the carboxyl group and one of the tetrazole nitrogens are alkylated. nih.gov
The table below details some of the known process-related impurities and their likely points of origin in the synthesis.
| Impurity Name | Likely Origin in Synthesis | Reference |
|---|---|---|
| Olmesartan Acid | Hydrolysis of the medoxomil ester in the final product or hydrolysis of ester intermediates. | semanticscholar.orgresearchgate.net |
| Trityl Alcohol | Byproduct of the final acidic deprotection (cleavage) of the trityl group. | nih.govsynthinkchemicals.com |
| Dehydro Olmesartan | Dehydration of the hydroxyisopropyl group on the imidazole ring. | semanticscholar.org |
| N-1 and N-2 Medoxomil Derivatives (Dimedoxomil Impurities) | Alkylation of unprotected olmesartan acid (formed from premature detritylation) with medoxomil chloride. | nih.govmdpi.com |
| Dibiphenyl Olmesartan | Side reaction during the N-alkylation step. | researchgate.net |
Analytical Method Development and Validation for Research Applications of Trityl Olmesartan D6 Medoxomil
Development of Robust Chromatographic Methods for Purity and Quantification
Chromatographic techniques, particularly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), are the cornerstone for assessing the purity and quantifying Trityl Olmesartan-d6 Medoxomil in research samples. These methods are designed to separate the compound of interest from potential impurities, degradation products, and other components in the sample matrix.
The development of a robust RP-HPLC method for this compound involves a systematic optimization of various chromatographic parameters to achieve optimal separation and peak characteristics. Given the structural similarities to Olmesartan (B1677269) Medoxomil, established methods for the non-labeled compound serve as a strong foundation for this optimization process.
Key optimized parameters typically include:
Stationary Phase: A C18 column is commonly employed due to its hydrophobicity, which is well-suited for the retention and separation of the relatively non-polar this compound.
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical. The pH of the aqueous phase is a critical parameter to control the ionization and retention of the analyte. For olmesartan-related compounds, an acidic pH is often preferred to ensure good peak shape.
Flow Rate: The flow rate is optimized to ensure a reasonable analysis time while maintaining good separation efficiency.
Detection Wavelength: Based on the UV spectrum of olmesartan derivatives, a detection wavelength in the range of 220-260 nm is generally selected to ensure high sensitivity.
A representative set of optimized RP-HPLC conditions is presented in the table below.
Table 1: Optimized RP-HPLC Parameters for Analysis of Olmesartan Derivatives
| Parameter | Optimized Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH adjusted) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Once the RP-HPLC method is optimized, it undergoes rigorous validation to ensure its suitability for the intended research application, following guidelines such as those from the International Council for Harmonisation (ICH).
Specificity: The method's ability to unequivocally assess the analyte in the presence of other components is demonstrated by the absence of interfering peaks at the retention time of this compound. This is often confirmed by analyzing blank samples and samples spiked with potential impurities.
Linearity: The linearity of the method is established by analyzing a series of solutions with known concentrations of the analyte. The peak area is plotted against concentration, and a linear regression analysis is performed. A high correlation coefficient (r²) is indicative of a linear relationship.
Precision: The precision of the method is determined by repeatability (intra-day precision) and intermediate precision (inter-day precision) studies. Multiple analyses of the same sample are performed, and the relative standard deviation (%RSD) of the results is calculated.
Accuracy: Accuracy is assessed through recovery studies. A known amount of the analyte is added to a sample matrix, and the percentage of the analyte recovered is determined.
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
Table 2: Representative Validation Parameters for an RP-HPLC Method for Olmesartan Medoxomil
| Validation Parameter | Typical Result |
| Linearity Range | 5-35 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
| Limit of Detection (LOD) | Typically in the low ng/mL range |
| Limit of Quantification (LOQ) | Typically in the mid-to-high ng/mL range |
Mass Spectrometry-Based Quantitative Analysis
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled sensitivity and selectivity for the quantitative analysis of this compound, especially at the low concentrations encountered in many research applications.
LC-MS/MS is the method of choice for trace analysis of olmesartan and its derivatives in complex biological matrices. The combination of chromatographic separation with mass spectrometric detection allows for the highly selective and sensitive quantification of the target analyte. In a typical LC-MS/MS workflow, the analyte is first separated from matrix components by HPLC and then ionized, fragmented, and detected by the mass spectrometer. This technique is particularly valuable for pharmacokinetic studies where plasma concentrations of the active metabolite, olmesartan, are measured after administration of the prodrug.
The primary research application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of olmesartan and its metabolites. nih.gov In this approach, a known amount of the deuterated standard is added to the sample at the beginning of the analytical procedure. nih.gov The stable isotope-labeled standard behaves almost identically to the non-labeled analyte during sample preparation, chromatography, and ionization, thus compensating for any sample loss or matrix effects. nih.gov
The use of a deuterated internal standard is highly recommended by regulatory agencies for bioanalytical method validation. researchgate.net The mass spectrometer can differentiate between the analyte and the deuterated internal standard based on their mass-to-charge (m/z) ratio. The ratio of the peak areas of the analyte to the internal standard is then used to calculate the concentration of the analyte in the original sample. This method provides high accuracy and precision, making it the gold standard for quantitative bioanalysis. nih.govresearchgate.net
Spectroscopic Methods for Concentration Determination (e.g., UV-Vis Spectroscopy)
For the determination of the concentration of bulk solutions of this compound, UV-Vis spectroscopy offers a simple, rapid, and cost-effective method. This technique is based on the principle that the analyte absorbs light at a specific wavelength.
To determine the concentration of a solution, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. The choice of solvent is crucial, with acetonitrile being a suitable option due to the stability of olmesartan medoxomil in this solvent. ingentaconnect.com The wavelength of maximum absorbance (λmax) for olmesartan medoxomil in acetonitrile is typically around 258 nm. ingentaconnect.comnih.gov
Table 3: Validation of a UV-Vis Spectrophotometric Method for Olmesartan Medoxomil
| Parameter | Result in Acetonitrile |
| λmax | 258 nm |
| Linearity Range | 1.0–70.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
While not as sensitive or selective as chromatographic or mass spectrometric methods, UV-Vis spectroscopy is a valuable tool for the rapid determination of the concentration of stock solutions and other relatively pure samples in a research setting.
Advanced Analytical Techniques for Elucidation of Isotopic Enrichment
The precise determination of isotopic enrichment is a critical aspect of the characterization of this compound, ensuring its suitability as an internal standard in quantitative bioanalytical studies. Advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, are indispensable for confirming the degree and position of deuterium (B1214612) incorporation. These methods provide detailed insights into the isotopic distribution and structural integrity of the labeled compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful tool for determining the isotopic purity of deuterated compounds by accurately measuring the mass-to-charge ratio (m/z) of the molecule and its various isotopologues. nih.govrsc.org The high resolution allows for the separation of peaks corresponding to molecules with different numbers of deuterium atoms (d0, d1, d2, etc.), providing a detailed isotopic distribution profile.
Illustrative Mass Spectral Data for this compound
While specific research-grade mass spectral data for this compound is not widely published, a representative isotopic distribution can be projected based on its molecular formula (C₄₈H₃₈D₆N₆O₆) and the general performance of deuteration reactions. The following interactive table illustrates the expected relative abundances of the different isotopologues in a batch with high isotopic enrichment.
| Isotopologue | Description | Expected m/z | Theoretical Relative Abundance (%) |
| d0 | Non-deuterated | 801.38 | < 0.1 |
| d1 | One deuterium | 802.38 | < 0.5 |
| d2 | Two deuteriums | 803.39 | < 1.0 |
| d3 | Three deuteriums | 804.39 | < 2.0 |
| d4 | Four deuteriums | 805.40 | ~ 5.0 |
| d5 | Five deuteriums | 806.40 | ~ 15.0 |
| d6 | Fully deuterated | 807.41 | > 75.0 |
Note: The expected m/z values are for the [M+H]⁺ ion. The theoretical relative abundances are illustrative and can vary between synthesis batches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides invaluable information not only on the degree of deuteration but also on the specific sites of deuterium incorporation. Both proton (¹H NMR) and deuterium (²H NMR) spectroscopy are utilized for this purpose.
In the ¹H NMR spectrum of a highly enriched sample of this compound, the signals corresponding to the protons that have been replaced by deuterium will be significantly diminished or absent. wisdomlib.org By comparing the integration of these signals to those of non-deuterated protons within the same molecule, a quantitative measure of isotopic enrichment at specific positions can be obtained.
²H NMR, on the other hand, directly detects the deuterium nuclei. nih.gov A ²H NMR spectrum of this compound would show signals at the chemical shifts corresponding to the positions of the deuterium atoms. The presence and integration of these signals provide direct evidence and quantification of deuteration at the intended molecular sites.
Representative NMR Data Comparison
The following table provides a hypothetical comparison of key ¹H NMR chemical shifts for Trityl Olmesartan Medoxomil and its d6 analogue. The deuteration is targeted at the two methyl groups of the 2-hydroxypropan-2-yl moiety.
| Protons | Expected ¹H Chemical Shift (ppm) in Trityl Olmesartan Medoxomil | Expected ¹H Chemical Shift (ppm) in this compound | Expected Signal Diminishment |
| Methyl Protons (-C(OH)(CH₃)₂) | ~1.5 | ~1.5 | Significant reduction in signal intensity |
| Methylene Protons (-CH₂-) | ~5.4 | ~5.4 | No significant change |
| Aromatic Protons | ~7.0 - 7.8 | ~7.0 - 7.8 | No significant change |
Note: Chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.
Advanced Research Applications of Trityl Olmesartan D6 Medoxomil in Chemical Biology and Material Science
Role as an Internal Standard in Preclinical In Vitro Biotransformation Studies
Stable isotope-labeled molecules, such as deuterated derivatives, are considered the ideal internal standards for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. researchgate.netresearchgate.net Trityl Olmesartan-d6 Medoxomil is exemplary in this role due to its physical and chemical properties being nearly identical to the unlabeled analyte, ensuring similar behavior during sample extraction, chromatography, and ionization. researchgate.netnih.gov Regulatory agencies recommend the use of stable isotope-labeled internal standards for reliable bioanalytical determinations. nih.govresearchgate.net
This compound is particularly useful in preclinical in vitro studies investigating the biotransformation of the prodrug Olmesartan (B1677269) Medoxomil. Olmesartan Medoxomil is designed to be rapidly and completely hydrolyzed by endogenous esterase enzymes in the gastrointestinal tract and liver to release its pharmacologically active metabolite, Olmesartan. mdpi.comnih.govresearchgate.net Quantitative enzymatic assays are crucial for understanding the rate and extent of this bioactivation.
In these assays, this compound is added to the biological matrix (such as liver S9 fractions) at a known concentration. researchgate.net Because it behaves identically to the unlabeled drug during the analytical process, it accurately corrects for variations in sample preparation and matrix effects that can suppress or enhance the instrument's signal. researchgate.netlcms.cz
Using LC-MS/MS, the instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the deuterated internal standard in multiple reaction monitoring (MRM) mode. nih.gov The six deuterium (B1214612) atoms in this compound give it a mass that is 6 Daltons higher than the unlabeled compound, allowing the mass spectrometer to distinguish between them while they co-elute from the chromatography column. nih.gov The ratio of the analyte's peak area to the internal standard's peak area is used for precise quantification. nih.gov
Below is a table summarizing typical mass spectrometry parameters used for the quantification of Olmesartan, the active metabolite, using its deuterated analog as the internal standard.
| Parameter | Olmesartan (Analyte) | Olmesartan-d6 (Internal Standard) |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 445.20 | 451.40 |
| Product Ion (m/z) | 148.90 | 154.30 |
| Retention Time (approx.) | 1.51 min | 1.51 min |
| Data sourced from a bioanalytical method for Olmesartan. nih.gov |
The validation of such methods ensures their reliability. Key validation parameters demonstrate the performance of the assay.
| Validation Parameter | Typical Performance Metric |
| Linearity Range | 5 - 2,600 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±5% |
| Precision (% CV) | < 9.1% |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL |
| Data compiled from validated bioanalytical methods for Olmesartan. nih.govnih.gov |
Utilization in Mechanistic Studies of Chemical Transformations
Deuterium labeling is a powerful technique for elucidating the mechanisms of chemical reactions. chem-station.com By replacing hydrogen with deuterium at a specific position in a molecule, researchers can trace the atoms through reaction pathways and gain insight into bond-breaking and bond-forming steps. researchgate.netresearchgate.net
The primary tool for mechanistic investigation using deuterated compounds is the kinetic isotope effect (KIE). chem-station.comnih.gov The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. researchgate.net A significant KIE is observed if the bond to the labeled atom is cleaved in the rate-determining step of the reaction. nih.gov
This compound can be used to study the mechanisms of its degradation. Olmesartan Medoxomil is known to be unstable in aqueous media, undergoing hydrolysis. plos.orgplos.org It is also subject to degradation under forced stress conditions (e.g., acidic, basic, or oxidative environments). dntb.gov.uajournament.com
By using this compound, researchers can investigate these degradation pathways:
Hydrolysis Mechanism: The ester bond of the medoxomil group is the primary site of hydrolysis. plos.org While the deuterium labels in this specific compound are on the ethyl group of the imidazole (B134444) ring, other isotopically labeled versions could place deuterium on the medoxomil moiety itself. This would allow researchers to track the fate of the medoxomil group after cleavage and confirm the hydrolysis mechanism.
Tracing Intermediates: During complex degradation processes, molecules can rearrange or form transient intermediates. The deuterium label acts as a stable tracer that can be detected by mass spectrometry, helping to identify the structure of these intermediates and piece together the reaction pathway. researchgate.net
Reference Standard Development for Impurity Identification and Quality Control in Pharmaceutical Research
The identification and control of impurities are critical aspects of pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product. semanticscholar.org this compound, as a labeled version of a key synthetic intermediate (Trityl Olmesartan Medoxomil), serves as an invaluable reference standard in this process. pharmaffiliates.compharmaffiliates.com
During the synthesis of Olmesartan Medoxomil, several process-related impurities and potential isomers can form. semanticscholar.orgdoaj.orgresearchgate.net A well-characterized reference standard is essential for developing analytical methods (typically High-Performance Liquid Chromatography, HPLC) to detect, identify, and quantify these impurities. synzeal.commerckmillipore.com
This compound is particularly relevant because trityl-protected compounds are key intermediates in the synthesis. mdpi.comsemanticscholar.org Impurities can arise from this stage, including isomers where alkylation occurs at different nitrogen atoms on the tetrazole ring, leading to N-1 and N-2 regioisomers. mdpi.comsemanticscholar.org Having a labeled standard allows for precise quantification of any carryover of the tritylated intermediate into the final product.
The table below lists some of the known related substances and isomers of Olmesartan Medoxomil that must be monitored.
| Compound Name | CAS Number | Type of Substance |
| N-1 Trityl Olmesartan Medoxomil | 144690-92-6 | Process-Related Impurity / Intermediate pharmaffiliates.com |
| Olmesartan Trityl Alcohol (Triphenylmethanol) | 76-84-6 | Process-Related Impurity synthinkchemicals.com |
| Olmesartan Dimedoxomil | Not Available | Process-Related Impurity semanticscholar.orgresearchgate.net |
| N-2-medoxomil isomer | Not Available | Process-Related Isomer mdpi.comsemanticscholar.org |
| Isopropyl Olmesartan | Not Available | Process-Related Impurity semanticscholar.orgdoaj.org |
By using this compound, analytical chemists can employ isotope dilution mass spectrometry, a highly accurate method for quantifying the corresponding unlabeled impurity or synthetic intermediate, ensuring the final active pharmaceutical ingredient meets stringent purity requirements.
Future Perspectives and Emerging Research Directions
Innovations in Green Chemistry Approaches for Deuterated Compound Synthesis
The synthesis of deuterated compounds is increasingly guided by the principles of green chemistry, which prioritize environmentally benign processes. scielo.org.mx Traditional methods for deuterium (B1214612) incorporation often rely on expensive reagents and harsh conditions. nih.gov Modern research, however, is focused on developing more sustainable alternatives.
One promising approach involves the use of heavy water (D₂O) as a readily available and safe deuterium source. nih.gov Catalytic systems, such as those employing a palladium on carbon (Pd/C) catalyst with aluminum in D₂O, facilitate hydrogen-deuterium (H-D) exchange reactions under milder conditions. nih.govresearchgate.net This method generates deuterium gas in situ, avoiding the storage and handling of flammable D₂ gas and yielding no harmful byproducts. researchgate.net The efficiency of such reactions can be further enhanced by using microwave irradiation or ultrasonic irradiation to increase the reactivity of the metal catalyst. researchgate.net
Continuous flow chemistry represents another significant innovation, offering improved control over reaction parameters, enhanced safety, and greater efficiency compared to traditional batch synthesis. nih.govx-chemrx.com A novel flow synthesis system has been developed that utilizes a proton-conducting membrane to electrochemically generate deuterium from D₂O at ambient temperature and pressure. bionauts.jp This system demonstrates high reaction performance and allows for the reuse of the D₂O raw material, significantly reducing waste. bionauts.jp These greener techniques are pivotal for the sustainable production of deuterated compounds. researchgate.net
Table 1: Comparison of Deuteration Synthesis Approaches
| Feature | Traditional Batch Methods | Green Chemistry Flow Methods |
|---|---|---|
| Deuterium Source | Often D₂ gas, deuterated reagents (e.g., LiAlD₄) nih.gov | Heavy water (D₂O) nih.govbionauts.jp |
| Reaction Conditions | Can be harsh (high pressure/temperature) | Mild (ambient temperature/pressure) bionauts.jp |
| Catalysts | Transition metals, acids/bases nih.gov | Heterogeneous catalysts (e.g., Pd/C-Al), proton-conducting membranes nih.govbionauts.jp |
| Safety | Handling of flammable D₂ gas | In-situ D₂ generation, no D₂ gas storage researchgate.netbionauts.jp |
| Sustainability | Potential for significant waste | Reduced waste, reusable reagents bionauts.jp |
| Efficiency | Variable | High yield, precise control nih.govx-chemrx.combionauts.jp |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction for Trityl Chemistry and Deuteration
Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic chemistry by providing powerful predictive tools that can accelerate research and development. chemcopilot.com Predicting the outcomes of complex chemical reactions, such as those involved in the synthesis of trityl-protected compounds or selective deuteration, has traditionally relied on expert knowledge and extensive experimentation. chemcopilot.comeurekalert.org ML models can now analyze vast datasets of chemical reactions to identify patterns and predict outcomes with high accuracy, reducing the need for trial-and-error experimentation. chemcopilot.comnih.gov
Several AI approaches are being applied to reaction prediction:
Sequence-to-sequence models , like Transformers, treat reactions as a language translation problem, converting reactants into products. chemcopilot.com
Graph Neural Networks (GNNs) represent molecules as graphs (atoms as nodes, bonds as edges), which is a more natural representation for chemical structures. chemcopilot.com
Reinforcement Learning (RL) can simulate synthetic routes and optimize them based on criteria like yield or cost. chemcopilot.com
These models can predict reaction selectivity, a crucial factor in both protecting group chemistry (like tritylation) and deuteration. eurekalert.org For instance, ML can help determine which specific hydrogen atoms in a molecule are most likely to be exchanged for deuterium under certain conditions by analyzing factors like steric and electronic effects. eurekalert.org While the application of ML is often challenged by the limited availability of highly specific reaction data, strategies like transfer learning—where a model trained on a large, general dataset is fine-tuned on a smaller, specific one—are helping to overcome this "low-data" problem. nih.govappliedclinicaltrialsonline.com The integration of these predictive technologies can streamline the synthesis of complex molecules like Trityl Olmesartan-d6 Medoxomil by identifying optimal reaction conditions and minimizing the formation of impurities. rjptonline.orgiscientific.org
Development of Novel Analytical Platforms for High-Throughput Characterization of Labeled Compounds
The increasing complexity of synthesized molecules necessitates parallel advancements in analytical techniques for their characterization. High-throughput screening (HTS) platforms are crucial for rapidly analyzing large numbers of compounds. mdpi.com Microfluidic systems, for example, can automate the synthesis and analysis of materials on a miniaturized scale, significantly increasing throughput and reducing reagent consumption compared to traditional robotic methods. mdpi.com
In the context of isotopically labeled compounds, mass spectrometry (MS) is a cornerstone technology. musechem.com Recent advances in ultra-high-resolution mass spectrometry, particularly Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap MS, have transformed the field. nih.govchromatographyonline.com These instruments provide exceptional mass accuracy and resolving power, which are critical for:
Confirming Molecular Formula: High accuracy allows for the confident assignment of elemental compositions. nih.gov
Determining Isotopic Purity: The ability to resolve and distinguish between H/D isotopolog ions is essential for quantifying the level of deuterium incorporation in a labeled compound. nih.govresearchgate.net
Structural Analysis: Coupling with fragmentation techniques (tandem MS or MS/MS) allows for detailed structural elucidation of the molecule. nih.govmdpi.com
These advanced MS platforms, often coupled with liquid chromatography (LC-MS), enable the rapid and sensitive analysis of complex mixtures, facilitating both quality control during synthesis and subsequent use in research applications. mdpi.com The automation of these systems further enhances throughput, making them indispensable tools for modern chemical research. congruencemarketinsights.com
Table 2: Advanced Mass Spectrometry Techniques for Labeled Compound Analysis
| Technique | Key Advantages | Application for Labeled Compounds |
|---|---|---|
| FTICR-MS | Highest resolution and mass accuracy nih.govchromatographyonline.com | Unambiguous molecular formula assignment, fine isotopic structure analysis. nih.gov |
| Orbitrap MS | High resolution, high sensitivity, fast scan speeds chromatographyonline.commdpi.com | Accurate quantification, trace analysis in complex mixtures. nih.gov |
| Time-of-Flight (TOF) MS | High resolution, rapid analysis chromatographyonline.com | Accurate mass determination for peptide and polymer analysis. chromatographyonline.com |
| Tandem MS (MS/MS) | Structural elucidation through fragmentation nih.gov | Confirming the position of isotopic labels within a molecule. |
Expanding the Scope of Isotopic Labeling in Chemical and Biological Systems (non-clinical focus)
Isotopic labeling is a powerful technique used to trace the journey of molecules through chemical and biological processes without significantly altering their chemical properties. musechem.comwikipedia.org The applications of stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) extend far beyond their use as internal standards in mass spectrometry. musechem.commetsol.com
In non-clinical research, isotopically labeled compounds are used to:
Elucidate Reaction Mechanisms: By tracking the position of isotopes from reactants to products, chemists can gain detailed insights into the step-by-step process of a chemical reaction. wikipedia.org This is particularly useful in studying kinetic isotope effects, where the difference in reaction rates between labeled and unlabeled molecules can reveal information about the rate-determining step of a reaction. x-chemrx.comresearchgate.net
Trace Metabolic Pathways: In biochemistry and systems biology, labeled compounds allow researchers to follow the transformation of molecules within complex biological systems, helping to map metabolic networks. metsol.com
Environmental Science: Labeled compounds serve as tracers to study the fate and transport of substances in the environment, such as the turnover of organic compounds in soil or the movement of pollutants. wikipedia.org
Materials Science: In polymer science, deuteration can enhance the stability of organic electronic materials by strengthening chemical bonds, leading to improved performance in optoelectronic devices. scielo.org.mx
The ability to precisely synthesize and detect isotopically labeled molecules like this compound underpins these diverse applications, driving forward our fundamental understanding of complex chemical and biological systems. musechem.comcreative-proteomics.com
Q & A
Q. What is the role of Trityl Olmesartan-d6 Medoxomil in analytical method development for Olmesartan Medoxomil?
this compound serves as a deuterated internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). Its isotopic labeling (deuterium substitution) minimizes interference with the analyte (Olmesartan Medoxomil) during detection, enabling precise quantification. For example, in impurity profiling, the internal standard solution containing deuterated analogs (e.g., isobutyl p-hydroxybenzoate) is used to calculate peak area ratios, ensuring accuracy in determining degradation products .
Q. How is this compound synthesized and characterized?
Synthesis involves deuterium incorporation at specific positions during the intermediate stages of Olmesartan Medoxomil production. A key precursor, Trityl Olmesartan Medoxomil (CAS 144690-92-6), is derived from biphenyl tetrazole intermediates, followed by trityl protection and deuteration. Characterization is performed via:
- HPLC-UV : Using a C18 column (4.6 mm × 15 cm, 5 µm) with mobile phases of acetonitrile and phosphate buffer (pH 3.0–3.5) to confirm retention times and purity .
- Mass spectrometry : To verify deuterium incorporation and molecular weight (e.g., C48H44N6O6 with deuterium substitution) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in dissolution profiles of Olmesartan Medoxomil formulations using deuterated analogs?
Dissolution criteria vary by test method (e.g., USP Dissolution Test 4 requires ≥75% dissolved in 15 minutes, while Test 2 requires ≥80% in 30 minutes) . To address variability:
- Method optimization : Adjust medium pH (e.g., 0.1 M HCl vs. pH 7.2 phosphate buffer) and apparatus speed (50–75 rpm) to mimic physiological conditions.
- Deuterated analogs : Use this compound as a tracer to monitor dissolution kinetics and differentiate between formulation-specific and method-induced variability .
Q. What strategies are effective for impurity profiling of this compound using HPLC?
Key steps include:
- Chromatographic conditions : Mobile phase gradients (acetonitrile/phosphate buffer, pH 3.5), column temperature (30°C), and UV detection at 250 nm .
- System suitability : Ensure tailing factor ≤2.0 and relative standard deviation (RSD) ≤2.0% for peak reproducibility .
- Quantification : Calculate impurity levels using relative response factors (e.g., rU/rS ratios from Sample and Standard solutions) and disregard peaks below 0.1% .
Q. How does deuteration impact pharmacokinetic modeling of Olmesartan Medoxomil?
Deuterium in this compound reduces metabolic degradation (isotope effect), extending its half-life in in vitro studies. This property allows:
Q. What experimental designs are critical for validating stability-indicating methods for this compound?
Validation requires:
- Forced degradation : Expose the compound to heat, light, and acidic/alkaline conditions to generate degradation products.
- Specificity : Demonstrate baseline separation of degradation peaks (e.g., olmesartan medoxomil vs. related compound A) using HPLC .
- Recovery studies : Spiking known concentrations of deuterated analogs into sample matrices to assess accuracy (98.5–101.5%) and precision (RSD ≤0.5%) .
Data Contradiction Analysis
- Dissolution tolerance limits : Variability in USP test criteria (75% vs. 80%) reflects formulation-specific tolerances. Researchers must align test methods with labeled dissolution claims and validate using deuterated standards to mitigate discrepancies .
- Impurity thresholds : While USP guidelines disregard peaks <0.1%, some studies suggest lower thresholds for deuterated analogs due to their trace-level presence. Method sensitivity must be validated using solutions as dilute as 0.002 mg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
